molecular formula C17H19NO2S B2550492 1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one CAS No. 2260930-76-3

1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one

Cat. No.: B2550492
CAS No.: 2260930-76-3
M. Wt: 301.4
InChI Key: NVJCKUXHYBPEES-UHFFFAOYSA-N
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Description

This compound belongs to the azetidin-2-one (β-lactam) family, characterized by a four-membered lactam ring. Its structure includes a 4-methoxybenzyl group at position 1, a thiophen-3-yl substituent at position 4, and two methyl groups at position 2.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-thiophen-3-ylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-17(2)15(13-8-9-21-11-13)18(16(17)19)10-12-4-6-14(20-3)7-5-12/h4-9,11,15H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJCKUXHYBPEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C1=O)CC2=CC=C(C=C2)OC)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Core: The azetidinone core can be synthesized through a , which involves the of an imine with a ketene.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a reaction, which involves the coupling of a boronic acid derivative with an aryl halide.

    Incorporation of the Thiophene Ring: The thiophene ring can be incorporated through a , which involves the palladium-catalyzed coupling of an aryl halide with an alkene.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidinone core can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that compounds similar to 1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one exhibit significant antimicrobial properties. These compounds can inhibit specific enzymes or cellular processes related to microbial resistance, making them potential candidates for developing new antibiotics.

Anticancer Activity : The azetidinone scaffold has been linked to various anticancer activities. For instance, derivatives of similar structures have shown substantial inhibition rates against different cancer cell lines in vitro. Notably, compounds with structural similarities have demonstrated promising results against leukemia and central nervous system cancers .

Case Studies and Research Findings

Several studies have documented the biological activities associated with azetidinone derivatives:

  • Anticancer Studies : A study conducted by Güzel-Akdemir et al. evaluated various thiazolidinone derivatives for their anticancer potential against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that similar azetidinone derivatives could be explored for anticancer drug development .
  • Antimicrobial Studies : Another investigation focused on the antimicrobial properties of azetidinones demonstrated that these compounds could effectively inhibit bacterial growth, supporting their potential use in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidin-2-one Derivatives

The following table compares key structural features, physicochemical properties, and synthesis methodologies of related compounds:

Compound Name Substituents (Positions) Melting Point (°C) Synthesis Highlights Key Spectral Data/Applications
1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one 1: 4-Methoxybenzyl; 3: 3,3-dimethyl; 4: Thiophen-3-yl Not reported Likely via cyclocondensation of imines and carboxylic acids (analogous to ) Thiophene moiety enhances π-π stacking; methoxy group improves solubility .
4-Ethyl-1-(4-methoxyphenyl)-3,3-dimethylazetidin-2-one (Compound 12, ) 1: 4-Methoxyphenyl; 3: 3,3-dimethyl; 4: Ethyl Not reported Aldehyde addition to methyltriphenylphosphonium ylide in THF Intermediate for further functionalization; methyl groups stabilize ring strain .
1-Ethyl-4-(2-methoxyphenyl)-3,3-dimethylazetidin-2-one (Compound 19, ) 1: Ethyl; 3: 3,3-dimethyl; 4: 2-Methoxyphenyl Not reported Lithiation-alkylation of 4-(2-methoxyphenyl)azetidin-2-one with iodoethane Ortho-methoxy substituent introduces steric hindrance, altering reactivity vs. para-substituted analogs .
4-(4-Fluorophenyl)-3,3-dimethyl-1-[3-(methylsulfonyl)phenyl]azetidin-2-one (44, ) 1: 3-Methylsulfonylphenyl; 3: 3,3-dimethyl; 4: 4-Fluorophenyl Not reported Oxidation of methylthio to methylsulfonyl using 3-chloroperbenzoic acid Sulfonyl group enhances polarity and potential protein-binding interactions .
4-(3-Hydroxy-4-methoxyphenyl)-3-thiophen-3-yl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (29, ) 1: 3,4,5-Trimethoxyphenyl; 3: Thiophen-3-yl; 4: 3-Hydroxy-4-methoxyphenyl 151–152 Desilylation of tert-butyldimethylsilyl-protected precursor Exhibits antiproliferative activity; hydroxyl and methoxy groups enable hydrogen bonding and metabolic stability .

Key Findings from Comparative Analysis

Structural and Electronic Effects

  • Thiophene vs.
  • Methoxy Positioning : Para-methoxy groups (e.g., in compound 12) improve solubility compared to ortho-substituted analogs (e.g., compound 19), where steric effects dominate .
  • Sulfonyl vs. Methylthio Groups : Sulfonyl-containing derivatives (e.g., compound 44) exhibit higher polarity and stability than methylthio precursors, impacting pharmacokinetic profiles .

Biological Activity

1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one (CAS No. 2260930-76-3) is a synthetic compound that belongs to the class of azetidinones, characterized by a four-membered cyclic amide structure. This compound features a methoxyphenyl group and a thiophene moiety, which contribute to its unique biological properties. The exploration of its biological activity is essential for potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C17H19NO2SC_{17}H_{19}NO_2S, with a molecular weight of approximately 301.4 g/mol. The structural representation can be summarized as follows:

Property Value
Molecular FormulaC17H19NO2S
Molecular Weight301.4 g/mol
CAS Number2260930-76-3

Biological Activity Overview

Research indicates that compounds similar to 1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one exhibit various biological activities, including:

  • Antimicrobial Activity : Azetidinones have shown potential in inhibiting bacterial growth and fungal infections. Studies suggest that this compound may possess similar antimicrobial properties due to its structural characteristics.
  • Anticancer Properties : Preliminary research indicates that azetidinone derivatives can inhibit specific enzymes related to cancer cell proliferation. The unique functional groups present in this compound may enhance its efficacy against cancer cells.
  • Anti-inflammatory Effects : The presence of the thiophene moiety might contribute to anti-inflammatory activities, as many thiophene-containing compounds have demonstrated such effects in various studies.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of azetidinone derivatives revealed significant activity against various bacterial strains including Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds ranged from 12.5 to 200 µg/mL, indicating moderate to good inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have shown that azetidinones can inhibit cancer cell lines by interfering with cellular processes critical for tumor growth. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies

  • Study on Antimicrobial Efficacy : A series of novel azetidinone derivatives were synthesized and evaluated for their antibacterial and antifungal activities against several pathogens. The results indicated that compounds with structural similarities to 1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one exhibited promising antimicrobial properties .
  • Evaluation of Anticancer Potential : Research focusing on azetidinone derivatives demonstrated their ability to inhibit the growth of cancer cell lines through various mechanisms including enzyme inhibition and disruption of cell cycle progression .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. Methoxy protons (~δ 3.8 ppm) and thiophene protons (δ 6.5–7.5 ppm) are diagnostic .
  • X-ray Crystallography : Resolves stereochemistry and bond angles. For example, the azetidinone ring in related compounds shows a mean C–C bond length of 0.005 Å and an R factor of 0.059, ensuring high precision .
  • IR Spectroscopy : A strong carbonyl stretch (~1750 cm⁻¹) confirms the β-lactam ring .

How does the stereochemistry of the azetidinone ring influence reactivity, and what methods address stereochemical inconsistencies in synthesis?

Advanced Research Question

  • Stereochemical Challenges : Trans/cis isomerism at C3 and C4 positions can occur during cyclocondensation. For example, trans products dominate in P₂O₄-mediated reactions due to steric hindrance .
  • Resolution Methods : Chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) can separate isomers. Computational modeling (DFT) predicts energy barriers for isomerization .

What role does the thiophen-3-yl substituent play in the compound’s reactivity and potential bioactivity?

Advanced Research Question

  • Electronic Effects : The thiophene ring’s electron-rich nature enhances nucleophilic reactivity at the sulfur atom, enabling functionalization (e.g., halogenation or oxidation) .
  • Biological Interactions : Thiophene derivatives exhibit DNA intercalation or enzyme inhibition. For analogous compounds, thiophene substituents improve binding to DNA grooves (Kₐ ~ 10⁴ M⁻¹) .

Are computational models available to predict this compound’s interactions with biological targets?

Advanced Research Question

  • Docking Studies : Molecular docking with proteins (e.g., β-lactamases) predicts binding affinities. The thiophene moiety shows hydrophobic interactions with active-site residues .
  • DFT Calculations : Optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating stability under physiological conditions .

How does this compound compare structurally and functionally to other 3,3-dimethylazetidin-2-one derivatives?

Basic Research Question

  • Structural Comparisons : The 4-methoxyphenylmethyl group enhances steric bulk compared to phenyl or chlorophenyl analogs, affecting solubility and crystallinity .
  • Functional Differences : Methyl groups at C3 reduce ring strain, increasing stability versus non-methylated azetidinones. Thiophene substituents confer distinct electronic profiles compared to furan or pyridine analogs .

What strategies mitigate hazards during handling and storage of this compound?

Basic Research Question

  • Safety Protocols : Use PPE (gloves, goggles) to avoid skin/eye irritation. Store in airtight containers at 4°C to prevent hydrolysis of the β-lactam ring .
  • Waste Disposal : Neutralize with dilute NaOH before disposal to hydrolyze reactive intermediates .

What are the limitations of current synthetic methods, and how can they be improved for scalability?

Advanced Research Question

  • Limitations : P₂O₄ is moisture-sensitive, requiring anhydrous conditions. Scalability is hindered by low yields (~50%) in non-optimized setups .
  • Improvements : Switch to microwave-assisted synthesis to reduce reaction time (30 minutes vs. 12 hours) and improve yields. Alternative catalysts (e.g., zeolites) may enhance regioselectivity .

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